2-(3,4-Dimethoxyphenyl)azepane hydrochloride
Description
2-(3,4-Dimethoxyphenyl)azepane hydrochloride is a synthetic organic compound featuring an azepane (7-membered saturated nitrogen-containing ring) substituted with a 3,4-dimethoxyphenyl group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)azepane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-13-8-7-11(10-14(13)17-2)12-6-4-3-5-9-15-12;/h7-8,10,12,15H,3-6,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJFFRFPDXICSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCCCN2)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34258-22-5 | |
| Record name | 1H-Azepine, 2-(3,4-dimethoxyphenyl)hexahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34258-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)azepane hydrochloride typically involves the reaction of 3,4-dimethoxybenzylamine with a suitable azepane precursor under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt . The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and other reaction parameters to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)azepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The azepane ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in various substituted azepane derivatives .
Scientific Research Applications
Medicinal Chemistry
2-(3,4-Dimethoxyphenyl)azepane hydrochloride serves as a scaffold for developing new pharmacologically active compounds. Its structural features allow researchers to explore its effects on biological systems and its potential therapeutic uses.
Potential Therapeutic Applications:
- Antiulcer Activity: Recent studies have shown that acyl derivatives synthesized from this compound exhibit significant antiulcer activity in rat models, suggesting potential applications for treating gastric ulcers.
- Anticancer Potential: Research into the anticancer properties of derivatives indicates cytotoxic effects against various cancer cell lines, including melanoma and breast cancer. Modifications to the structure can enhance efficacy against specific cancer types.
Organic Synthesis
The compound is utilized as a building block in the synthesis of more complex organic molecules. Its unique azepane ring allows for various chemical reactions, including oxidation, reduction, and substitution, which are essential for modifying the compound for diverse applications in drug development.
Case Study: Antiulcer Activity
In a controlled study involving rats with induced gastric ulcers, administration of acyl derivatives from this compound resulted in a marked reduction in ulcer area compared to controls. This suggests that these derivatives could be developed into effective treatments for gastric ulcers.
Case Study: Anticancer Activity
Another study evaluated the cytotoxic effects of related compounds on human melanoma cell lines (A375). The most active derivative demonstrated an IC50 value of approximately 1.1 nM, indicating potent antiproliferative effects. This highlights the potential for further development into anticancer therapeutics.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)azepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogues and Pharmacological Relevance
The 3,4-dimethoxyphenyl moiety is a common feature in several bioactive compounds. Key comparisons include:
Verapamil Hydrochloride and Its Impurities
- Structure : Verapamil contains two 3,4-dimethoxyphenyl groups, a nitrile group, and a tertiary amine. Its molecular formula is C₂₇H₃₈N₂O₄·HCl (MW: 491.07) .
- Pharmacology : A phenylalkylamine-class calcium channel blocker used for hypertension and arrhythmias.
- Comparison : 2-(3,4-Dimethoxyphenyl)azepane lacks verapamil’s nitrile and branched alkyl chain but shares the 3,4-dimethoxyphenyl group. This structural simplification may reduce calcium channel affinity but improve metabolic stability .
Verapamil Impurity B (CAS 13078-76-7):
- Structure : 2-(3,4-Dimethoxyphenyl)-N-methylethanamine hydrochloride.
- Comparison : Shares the 3,4-dimethoxyphenethylamine backbone but lacks the azepane ring. This impurity is less pharmacologically active than verapamil .
Piperidine Derivatives
- 2-(3,4-Dimethoxybenzyl)piperidine Hydrochloride (CAS 109247-03-2): Structure: Piperidine (6-membered ring) with a 3,4-dimethoxybenzyl substituent.
Dopamine Hydrochloride (CAS 62-31-7)
- Structure : 2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride.
- Comparison : Replacing methoxy groups with hydroxyls shifts activity from adrenergic/dopaminergic receptors to calcium channel modulation. The azepane derivative’s lipophilic methoxy groups may enhance blood-brain barrier penetration .
Bevantolol Hydrochloride (CAS 42864-78-8)
- Structure: Contains a 3,4-dimethoxyphenethylamine group linked to a propanolol backbone.
- Pharmacology : A β-adrenergic blocker.
- Comparison: The azepane derivative’s lack of a propanolol moiety likely eliminates β-blocking activity, redirecting its mechanism toward calcium or serotonin modulation .
Physicochemical Properties
| Compound | Molecular Weight | Solubility | Key Structural Features |
|---|---|---|---|
| 2-(3,4-Dimethoxyphenyl)azepane HCl | Not reported | Likely soluble in water (HCl salt) | Azepane + 3,4-dimethoxyphenyl |
| Verapamil HCl | 491.07 | Water, chloroform | Two 3,4-dimethoxyphenyl groups, nitrile |
| Verapamil Impurity B | 275.78 | Water (HCl salt) | 3,4-Dimethoxyphenethylamine |
| 2-(3,4-Dimethoxybenzyl)piperidine HCl | 311.83 | Not reported | Piperidine + benzyl substituent |
| Dopamine HCl | 189.64 | Water | 3,4-Dihydroxyphenethylamine |
Pharmacokinetic and Toxicological Considerations
- Verapamil : High first-pass metabolism due to cytochrome P450 (CYP3A4) involvement. Its impurities, such as Impurity B, are less metabolically stable .
- 2-(3,4-Dimethoxyphenyl)azepane HCl : The azepane ring may resist oxidative metabolism compared to verapamil’s branched chain, prolonging half-life .
- Dopamine HCl: Rapid clearance via monoamine oxidase (MAO) due to catechol structure, unlike the methoxy-substituted azepane derivative .
Biological Activity
2-(3,4-Dimethoxyphenyl)azepane hydrochloride (CAS No. 34258-22-5) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a seven-membered azepane ring and two methoxy groups on the phenyl moiety, which influence its pharmacological properties. Its molecular formula is C₁₄H₂₁NO₂.
Target Interactions:
Research indicates that this compound interacts with various biological targets, potentially acting as an agonist or antagonist at specific receptors. The precise molecular pathways are still under investigation but may involve modulation of neurotransmitter systems or enzyme inhibition.
Biochemical Pathways:
The compound's action may affect several biochemical pathways critical for cellular function and survival. For instance, it has shown promise in inhibiting certain enzymes related to inflammation and cancer progression .
1. Antiulcer Activity
Recent studies have highlighted the antiulcer properties of this compound. Acyl derivatives synthesized from it exhibited significant antiulcer activity in rat models, suggesting potential therapeutic applications for gastric ulcers. Further research is needed to elucidate the underlying mechanisms and validate these findings in clinical settings .
2. Anticancer Potential
There is ongoing research into the anticancer potential of derivatives of this compound. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. The structure-activity relationship indicates that modifications can enhance efficacy against specific cancer types .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 2-(4-Methoxyphenyl)azepane | Azepane | Potential antidepressant activity |
| 2-(3-Methylphenyl)azepane | Azepane | Antitumor properties |
| 1-(3,4-Dimethoxyphenyl)piperidine | Piperidine | Analgesic effects |
| 1-(3,4-Dimethoxyphenyl)-N-methylpiperazine | Piperazine | Antidepressant effects |
This table illustrates how the presence of methoxy groups significantly influences the pharmacological profiles of these compounds. The unique azepane structure of this compound may confer distinct biological activities compared to its piperidine and piperazine counterparts.
Case Study: Antiulcer Activity
In a controlled study involving rats with induced gastric ulcers, administration of acyl derivatives from this compound resulted in a marked reduction in ulcer area compared to controls. The findings suggest that these derivatives could be developed into effective treatments for gastric ulcers .
Case Study: Anticancer Activity
Another study evaluated the cytotoxic effects of related compounds on human melanoma cell lines (A375). The most active derivative demonstrated an IC50 value of approximately 1.1 nM, indicating potent antiproliferative effects. This highlights the potential for further development into anticancer therapeutics .
Q & A
Q. What are the key considerations for designing a synthetic route for 2-(3,4-Dimethoxyphenyl)azepane hydrochloride?
A robust synthetic route should prioritize high regioselectivity and yield. Key intermediates include 2-(3,4-dimethoxyphenyl)-ethanamine (CAS 120-20-7), which can undergo reductive amination or cyclization to form the azepane ring. For example, lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation may be used to reduce intermediates like ethyl 2-(3,4-dimethoxyphenyl)-3-aminobutyrate (similar to methods in Example 2 of evidence 15) . Reaction optimization should address steric hindrance from the 3,4-dimethoxy groups and ensure proper protonation of the amine during salt formation.
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- NMR : The aromatic protons of the 3,4-dimethoxyphenyl group typically resonate as two doublets in the range of δ 6.7–7.1 ppm (¹H NMR). Methoxy groups appear as singlets near δ 3.8–3.9 ppm. The azepane ring protons show complex splitting patterns due to chair-to-chair inversion.
- MS : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak at m/z 253.1578 ([C₁₅H₂₁NO₂]⁺) and the hydrochloride adduct. Fragmentation patterns may include loss of HCl (Δ m/z 36.97) and cleavage of the azepane ring.
Q. What analytical methods are suitable for assessing purity and stability?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (TFA) in water (gradient elution). Monitor for impurities like unreacted 3,4-dimethoxyphenyl precursors or oxidation byproducts.
- Thermogravimetric Analysis (TGA) : Determine decomposition points, as the hydrochloride salt may degrade above 180–182°C.
Advanced Research Questions
Q. How does the 3,4-dimethoxyphenyl moiety influence calcium channel blockade activity in structural analogs like verapamil?
The 3,4-dimethoxy substitution enhances lipophilicity (LogP ≈ 5.5), improving membrane permeability. In verapamil analogs, this group interacts with hydrophobic pockets in L-type calcium channels, while the azepane nitrogen forms hydrogen bonds with Asp-891 and Glu-898 residues . Comparative studies using patch-clamp electrophysiology can quantify IC₅₀ values and voltage-dependent inhibition.
Q. What strategies resolve contradictions in reported metabolic pathways for aryl-azepane derivatives?
Discrepancies in metabolite identification (e.g., O-demethylation vs. ring oxidation) may arise from species-specific cytochrome P450 (CYP) isoforms. Use in vitro microsomal assays (human/rat liver microsomes) with LC-MS/MS to map primary metabolites. For example, CYP2D6 and CYP3A4 are likely involved in O-demethylation, producing catechol intermediates .
Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?
Q. What computational models predict the compound’s pharmacokinetic properties?
- QSAR : Correlate structural descriptors (PSA ≈ 63.95 Ų, molecular weight) with absorption (Caco-2 permeability) and volume of distribution.
- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB ID: 1AO6) to estimate plasma protein binding.
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization for intermediates.
- Toxicity Screening : Use zebrafish embryos or HEK293 cells to assess acute toxicity (LC₅₀/IC₅₀) and cardiotoxicity.
- Data Reproducibility : Validate HPLC and NMR protocols against reference standards (e.g., USP/EP monographs).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
